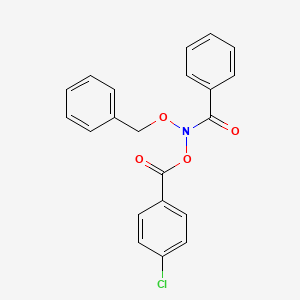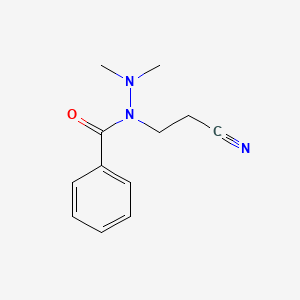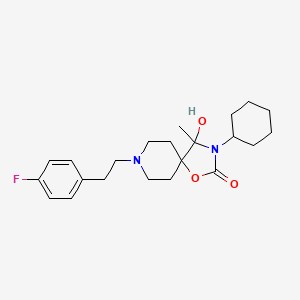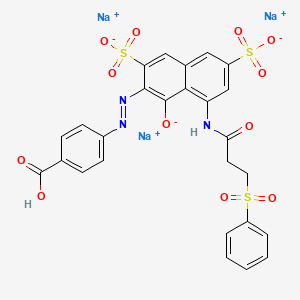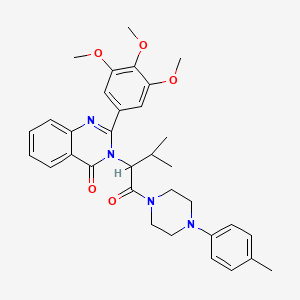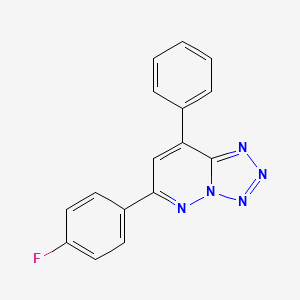
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and fluorophenyl substituents. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
科学的研究の応用
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Tetrazolo(1,5-b)pyridazine, 6-(4-methylphenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-bromophenyl)-8-phenyl-
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity, making it a promising candidate for further research and development .
特性
CAS番号 |
130430-76-1 |
|---|---|
分子式 |
C16H10FN5 |
分子量 |
291.28 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |
InChIキー |
NVPCUWVDRNEODC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



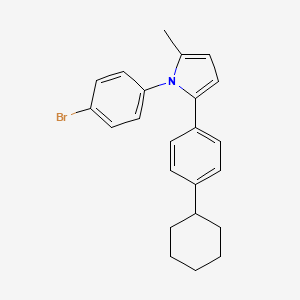

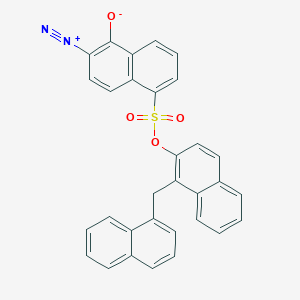
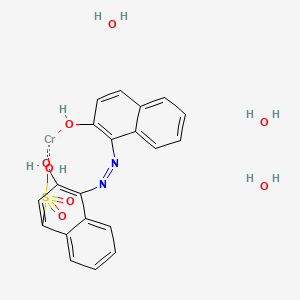
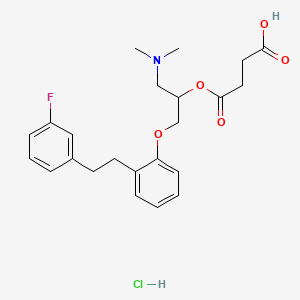
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

